[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile
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Overview
Description
2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetonitrile is a heterocyclic compound containing a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetonitrile typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions for several hours, followed by purification using silica gel chromatography .
Industrial Production Methods
similar compounds are often synthesized using batch or continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 5-(Benzylthio)-1,3,4-thiadiazole
- 5-(Ethylthio)-1,3,4-thiadiazole
Uniqueness
2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62770-09-6 |
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Molecular Formula |
C4H3N3S3 |
Molecular Weight |
189.3 g/mol |
IUPAC Name |
2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C4H3N3S3/c5-1-2-9-4-7-6-3(8)10-4/h2H2,(H,6,8) |
InChI Key |
KGIBKOZGGPLYEN-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)SC1=NNC(=S)S1 |
Origin of Product |
United States |
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